N-(4-bromo-2-fluorophenyl)-4-tert-butylbenzamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-4-tert-butylbenzamide is an organic compound with the molecular formula C15H14BrFNO It is a derivative of benzamide, characterized by the presence of bromine and fluorine atoms on the phenyl ring, and a tert-butyl group on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-4-tert-butylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and 4-tert-butylbenzoic acid.
Amidation Reaction: The 4-bromo-2-fluoroaniline is reacted with 4-tert-butylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-4-tert-butylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-4-tert-butylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-tert-butylbenzamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-fluorophenyl)-4-butoxybenzamide
- N-(4-bromo-2-fluorophenyl)-4-methoxybenzamide
- N-(4-bromo-2-fluorophenyl)-4-ethoxybenzamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-4-tert-butylbenzamide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C17H17BrFNO |
---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C17H17BrFNO/c1-17(2,3)12-6-4-11(5-7-12)16(21)20-15-9-8-13(18)10-14(15)19/h4-10H,1-3H3,(H,20,21) |
InChI Key |
HHOFAOBWVMHERN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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